molecular formula C18H19ClF3N3OS B2420245 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide CAS No. 1788844-29-0

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide

Cat. No. B2420245
M. Wt: 417.88
InChI Key: ICAZTZBMCVGATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H19ClF3N3OS and its molecular weight is 417.88. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytochrome P450 Inhibitor Selectivity

This compound is relevant in the context of cytochrome P450 (CYP) enzyme metabolism, particularly in understanding drug-drug interactions (DDIs) when multiple drugs are coadministered. The paper by Khojasteh et al. (2011) discusses the importance of assessing CYP isoforms' contribution to drug metabolism to predict potential DDIs. It reviews potent and selective chemical inhibitors for various CYP isoforms, emphasizing the need for selectivity in deciphering the involvement of specific isoforms in drug metabolism. Though it doesn't mention the compound explicitly, the study context indicates its potential relevance in CYP inhibitor selectivity studies Khojasteh et al., 2011.

Optical Sensors and Biological Applications

Jindal and Kaur (2021) discuss compounds containing heteroatoms, like thiazole, and their derivatives being commonly employed as recognition units for the synthesis of optical sensors alongside their biological applications. As thiazole derivatives, they serve as exquisite sensing materials and have various biological and medicinal applications. The paper emphasizes the competence of these derivatives to form coordination as well as hydrogen bonds, making them suitable for sensing probes Jindal & Kaur, 2021.

properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N3OS/c19-15-5-3-12(10-14(15)18(20,21)22)4-6-16(26)24-11-13-2-1-8-25(13)17-23-7-9-27-17/h3,5,7,9-10,13H,1-2,4,6,8,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAZTZBMCVGATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide

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